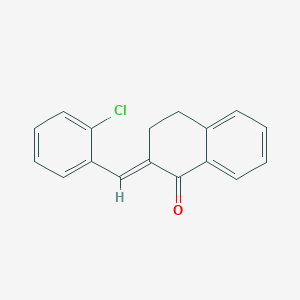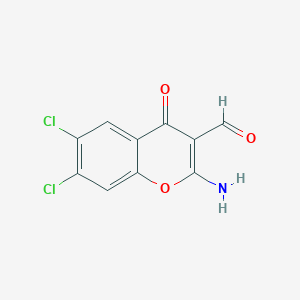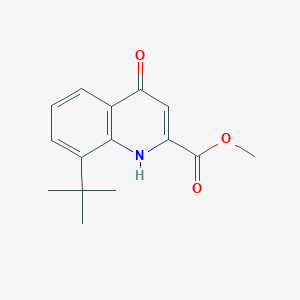![molecular formula C8H7BrClN3 B11855301 7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11855301.png)
7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a pyrrolo[3,2-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate. The reaction mixture is stirred at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
科学研究应用
7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly kinase inhibitors and antiviral agents.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the bromine and ethyl groups.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another similar compound with bromine and chlorine atoms but without the ethyl group.
Uniqueness
7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity as a potential therapeutic agent.
属性
分子式 |
C8H7BrClN3 |
|---|---|
分子量 |
260.52 g/mol |
IUPAC 名称 |
7-bromo-4-chloro-5-ethylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H7BrClN3/c1-2-13-3-5(9)6-7(13)8(10)12-4-11-6/h3-4H,2H2,1H3 |
InChI 键 |
ZOYWPWWYZRDIKY-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C2=C1C(=NC=N2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11855228.png)

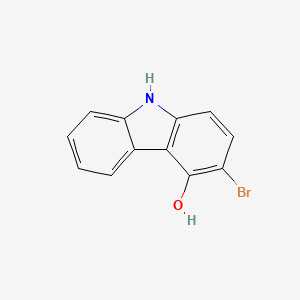
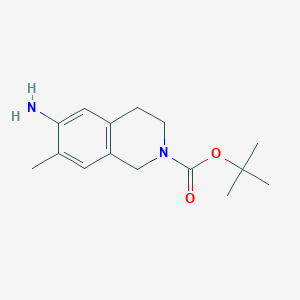

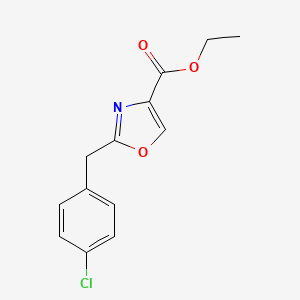
![[6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11855266.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(1,1-dimethylethyl)-3-phenyl-](/img/structure/B11855268.png)

![3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11855278.png)
